1,2-Butadienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Butadienone, also known as methyl allene, is an organic compound with the formula CH₂=C=CHCH₃. It is an isomer of 1,3-butadiene, a common monomer used to make synthetic rubber. This compound is a colorless, flammable gas and is one of the simplest substituted allenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Butadienone can be synthesized through various methods. One common approach involves the dehydrogenation of butenes. This process typically requires a catalyst and high temperatures to facilitate the removal of hydrogen atoms from the butene molecules .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the cracking of hydrocarbons to produce ethylene. The C4-fraction obtained by cracking and separated by distillation consists of many compounds, predominantly 1,3-butadiene, isobutene, and 1-butene. This compound comprises less than 1% of this mixture and is partially purified by extraction with N-methylpyrrolidone .
Chemical Reactions Analysis
Types of Reactions: 1,2-Butadienone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are frequently used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can produce alkanes .
Scientific Research Applications
1,2-Butadienone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: While not commonly used directly in medicine, its derivatives and reaction products are of interest for developing new pharmaceuticals.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mechanism of Action
The mechanism by which 1,2-butadienone exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The compound’s double bonds allow it to undergo addition reactions, where new atoms or groups are added to the molecule. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Butadiene: An isomer of 1,2-butadienone, commonly used in the production of synthetic rubber.
Isoprene: Another diene used in the production of natural rubber.
Chloroprene: Used in the production of neoprene rubber.
Uniqueness: this compound is unique due to its structure, which features a cumulated diene system (two double bonds adjacent to each other). This structure imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its isomers .
Properties
CAS No. |
78957-08-1 |
---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2H,1H3 |
InChI Key |
YWAAKSBJISUYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.